N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzoxazole is then subjected to further reactions to introduce the dimethylaminoethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the dimethylaminoethyl group can interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Shares the dimethylaminoethyl group but lacks the benzoxazole ring, resulting in different chemical and biological properties.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylaminoethyl group but is used primarily in polymer chemistry.
N,N-Dimethylaminoethyl chloride: Another compound with the dimethylaminoethyl group, used in different chemical reactions.
Uniqueness
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide is unique due to the presence of the benzoxazole ring, which imparts stability and biological activity. This makes it distinct from other compounds with similar functional groups but lacking the benzoxazole structure.
Properties
CAS No. |
131862-19-6 |
---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenyl-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)23-18(20-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
YNHRJXOYFHWPDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.